Cas no 2034539-17-6 (3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide)
![3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide structure](https://ja.kuujia.com/scimg/cas/2034539-17-6x500.png)
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3-(1H-pyrazol-1-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- 3-pyrazol-1-yl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
- 3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
-
- インチ: 1S/C18H15N7O/c26-18(14-4-1-5-16(10-14)24-9-3-8-21-24)20-11-15-13-25(23-22-15)17-6-2-7-19-12-17/h1-10,12-13H,11H2,(H,20,26)
- InChIKey: KIIARSAWNMTGPK-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)N1C=CC=N1)NCC1=CN(C2C=NC=CC=2)N=N1
計算された属性
- 精确分子量: 345.13380813 g/mol
- 同位素质量: 345.13380813 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 477
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- 分子量: 345.4
- トポロジー分子極性表面積: 90.5
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-9488-100mg |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6561-9488-10μmol |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-9488-25mg |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6561-9488-3mg |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6561-9488-50mg |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6561-9488-20μmol |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-9488-20mg |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6561-9488-4mg |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6561-9488-15mg |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6561-9488-40mg |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide |
2034539-17-6 | 40mg |
$140.0 | 2023-09-08 |
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide 関連文献
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamideに関する追加情報
Recent Advances in the Study of 3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide (CAS: 2034539-17-6)
The compound 3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide (CAS: 2034539-17-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique heterocyclic scaffold, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacokinetic properties. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide to enhance its pharmacological profile. Researchers have employed advanced synthetic methodologies, including click chemistry and palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. The compound's structural features, such as the pyrazole and triazole moieties, are believed to contribute to its binding affinity for specific biological targets, making it a promising candidate for drug development.
In vitro and in vivo studies have demonstrated that 3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide exhibits potent inhibitory activity against certain kinases involved in inflammatory and oncogenic pathways. For instance, it has shown significant efficacy in suppressing the activity of protein kinases such as JAK2 and EGFR, which are implicated in various cancers and autoimmune disorders. These findings suggest that the compound could serve as a lead molecule for the development of novel kinase inhibitors.
Pharmacokinetic evaluations have revealed favorable properties of 3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide, including good oral bioavailability and metabolic stability. However, challenges such as off-target effects and potential toxicity require further investigation. Ongoing research aims to address these issues through structural modifications and formulation strategies to improve the compound's therapeutic index.
In conclusion, 3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide represents a promising chemical entity with significant potential in drug discovery. Its unique structural attributes and biological activity make it a valuable subject for further research. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic applications in greater detail.
2034539-17-6 (3-(1H-pyrazol-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide) Related Products
- 917096-37-8((Z)-Fluvoxamine -)
- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 786617-12-7(AHU-377(Sacubitril))
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)




